2-(4-chlorophenoxy)-N-(6,7-dihydro-4H-pyrano[4,3-d]thiazol-2-yl)-2-methylpropanamide
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Overview
Description
Scientific Research Applications
Other Applications
Beyond the mentioned fields, thiazoles play a role in various chemical reactions, including the synthesis of sulfur drugs, biocides, fungicides, and dyes. Additionally, the presence of thiazole rings in certain drugs (e.g., Ritonavir, Abafungin) underscores their pharmacological significance .
Safety and Hazards
Mechanism of Action
Target of Action
Thiazoles, a class of compounds to which this molecule belongs, are known to exhibit diverse biological activities . They have been found in many potent biologically active compounds, such as antimicrobial, antiretroviral, antifungal, and antineoplastic drugs .
Mode of Action
Thiazole derivatives are known to interact with their targets in various ways, depending on the specific functional groups present in the molecule . The presence of a thiazolidinone ring, for example, has been observed to lead to greater anti-inflammatory and analgesic activity .
Biochemical Pathways
Thiazole derivatives are known to affect a wide range of biochemical pathways due to their diverse biological activities . For instance, some thiazole derivatives can act as antioxidants, implying they may be involved in pathways related to oxidative stress .
Pharmacokinetics
Thiazole is slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes . These properties could influence the compound’s bioavailability and distribution within the body.
Result of Action
Given the diverse biological activities of thiazole derivatives, the effects could range from antimicrobial to anti-inflammatory, depending on the specific targets and pathways involved .
properties
IUPAC Name |
2-(4-chlorophenoxy)-N-(6,7-dihydro-4H-pyrano[4,3-d][1,3]thiazol-2-yl)-2-methylpropanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17ClN2O3S/c1-16(2,22-11-5-3-10(17)4-6-11)14(20)19-15-18-12-7-8-21-9-13(12)23-15/h3-6H,7-9H2,1-2H3,(H,18,19,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MHTFVARFNUPCKB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C(=O)NC1=NC2=C(S1)COCC2)OC3=CC=C(C=C3)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17ClN2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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